2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine

basicity modulation ionization state CNS drug design

2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine (CAS 1707367-69-8) is a fluorinated heterocyclic building block with molecular formula C₁₁H₁₁F₅N₂ and molecular weight 266.21 g/mol, characterized by a 4,4-difluoropiperidine ring coupled to a 3-(trifluoromethyl)pyridine core. The compound belongs to the increasingly important class of gem-difluorinated saturated heterocyclic amines that have been systematically profiled for their physicochemical properties (pKa, LogP, intrinsic microsomal clearance).

Molecular Formula C11H11F5N2
Molecular Weight 266.21 g/mol
CAS No. 1707367-69-8
Cat. No. B1408684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine
CAS1707367-69-8
Molecular FormulaC11H11F5N2
Molecular Weight266.21 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2=C(C=CC=N2)C(F)(F)F
InChIInChI=1S/C11H11F5N2/c12-10(13)3-6-18(7-4-10)9-8(11(14,15)16)2-1-5-17-9/h1-2,5H,3-4,6-7H2
InChIKeyAQQGAXKVYHZZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine (CAS 1707367-69-8): Fluorinated Pyridine Building Block for Medicinal Chemistry Procurement


2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine (CAS 1707367-69-8) is a fluorinated heterocyclic building block with molecular formula C₁₁H₁₁F₅N₂ and molecular weight 266.21 g/mol, characterized by a 4,4-difluoropiperidine ring coupled to a 3-(trifluoromethyl)pyridine core. The compound belongs to the increasingly important class of gem-difluorinated saturated heterocyclic amines that have been systematically profiled for their physicochemical properties (pKa, LogP, intrinsic microsomal clearance) [1]. The 4,4-difluoropiperidine scaffold itself confers a pKa reduction of approximately 3.15 units relative to unsubstituted piperidine alongside modulated lipophilicity (scaffold LogP ≈ 0.37) [1]. This specific regioisomer—with CF₃ at the pyridine 3-position and the difluoropiperidine at the 2-position—is commercially available at purities from 95% (AKSci) to NLT 98% (MolCore, ISO-certified) for pharmaceutical R&D and quality control applications .

Why Generic Substitution Fails for 2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine: Regioisomeric and Scaffold-Level Differentiation


In-class fluorinated piperidine-pyridine building blocks cannot be simply interchanged because both the regioisomeric position of the trifluoromethyl group on the pyridine ring and the fluorination pattern on the piperidine scaffold independently govern critical drug-design parameters. The 3-CF₃,2-difluoropiperidine regioisomer (target compound, CAS 1707367-69-8) places the electron-withdrawing CF₃ adjacent to the piperidine-bearing carbon, creating a distinct electronic environment compared to the 6-CF₃ regioisomer (CAS 1707605-15-9) . Furthermore, the 4,4-difluoropiperidine scaffold yields a ΔpKa of −3.15 (pKa ≈ 8.0) relative to piperidine, whereas the isomeric 3,3-difluoropiperidine scaffold produces a substantially smaller ΔpKa of −1.79 (pKa ≈ 9.4), despite nearly identical LogP values (0.37 vs. 0.44) [1]. This decoupling of basicity and lipophilicity modulation means that substituting one scaffold for another can unpredictably alter ionization state at physiological pH, passive permeability, and off-target binding profiles—even when molecular formulae are identical [1].

Quantitative Differentiation Evidence: 2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine vs. Closest Analogs


pKa Shift: 4,4-Difluoropiperidine Scaffold Basicity Reduction Quantified Against 3,3-Difluoro and Unsubstituted Piperidine

The 4,4-difluoropiperidine scaffold (the core amine component of the target compound) reduces the pKa of the piperidine nitrogen by ΔpKa = 3.15 units relative to unsubstituted piperidine (pKa of 4,4-difluoropiperidine ≈ 8.0 vs. piperidine pKa ≈ 11.2), as determined in the systematic physicochemical profiling study by Melnykov et al. [1]. In contrast, the isomeric 3,3-difluoropiperidine scaffold exhibits a pKa of 9.41—a ΔpKa of only 1.79 units from piperidine—due to the greater through-bond distance between the basic nitrogen center and the gem-difluorinated fragment [1]. This 1.36 pKa unit difference between the 4,4- and 3,3-difluoro scaffolds means that at physiological pH 7.4, the 4,4-difluoropiperidine-containing target compound exists predominantly in its neutral free-base form (approximately 80% unprotonated), whereas the 3,3-difluoro analog would be approximately 99% protonated—representing a fundamentally different species for membrane permeation and target engagement [1].

basicity modulation ionization state CNS drug design permeability optimization

Scaffold Metabolic Stability: 4,4-Difluoropiperidine t₁/₂ 6.7h vs. Standard Piperidine t₁/₂ 2.1h

The 4,4-difluoropiperidine scaffold confers significantly enhanced metabolic stability compared to non-fluorinated piperidine. A direct head-to-head comparison reports a metabolic half-life (t₁/₂) of 6.7 hours for 4,4-difluoropiperidine hydrochloride versus only 2.1 hours for standard piperidine hydrochloride—a 3.2-fold improvement . The Melnykov et al. 2023 systematic study further confirms that intrinsic microsomal clearance measurements demonstrated high metabolic stability for nearly all mono- and difluorinated piperidine derivatives studied, with only one exception noted across the entire heterocyclic amine series (3,3-difluoroazetidine) [1]. While the 3,3-difluoropiperidine scaffold also benefits from fluorine-mediated metabolic stabilization, the 4,4-difluoro substitution pattern avoids the potential for metabolic activation at the α-position to nitrogen that can occur with 3,3-difluoro substitution in certain contexts [1].

metabolic stability microsomal clearance half-life lead optimization

Lipophilicity Modulation Decoupled from Basicity: 4,4-F₂ LogP 0.37 vs. 3,3-F₂ LogP 0.44 at Distinct pKa Values

The 4,4-difluoropiperidine scaffold (LogP = 0.37) and the 3,3-difluoropiperidine scaffold (LogP = 0.44) exhibit nearly identical lipophilicities (ΔLogP = 0.07), yet their pKa values differ by 1.36 units (≈8.0 vs. 9.41) [1]. This pharmacological profile represents a rare opportunity in medicinal chemistry: the ability to modulate basicity (and therefore ionization state and hydrogen-bonding capacity) while holding lipophilicity essentially constant. By contrast, substituting a trifluoromethyl group onto the piperidine ring directly (e.g., 4-CF₃-piperidine) would simultaneously alter both LogP and pKa in a coupled manner, reducing the degrees of freedom for multiparameter optimization (MPO) [1]. The 3-CF₃ pyridine regioisomer further distinguishes itself from the 6-CF₃ regioisomer (CAS 1707605-15-9) by positioning the electron-withdrawing CF₃ group ortho to the piperidine attachment point, enabling unique electronic tuning of the pyridine ring's reactivity in cross-coupling and nucleophilic aromatic substitution reactions .

lipophilicity LogP physicochemical profiling multiparameter optimization

Regioisomeric Purity Benchmarking: Target 3-CF₃ Compound Available at NLT 98% with ISO Certification vs. Industry Standard 95%

The target compound (2-(4,4-difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine, CAS 1707367-69-8) is commercially available at NLT 98% purity from MolCore, manufactured under an ISO-certified quality system suitable for global pharmaceutical R&D and quality control applications . The same vendor offers the 6-CF₃ regioisomer (CAS 1707605-15-9) also at NLT 98%, indicating comparable quality control standards across the regioisomeric series . AKSci supplies both regioisomers at a minimum purity specification of 95% . The availability of the 3-CF₃ regioisomer at NLT 98% with ISO certification provides procurement confidence for programs requiring high-purity building blocks where trace regioisomeric or synthetic impurities could confound biological assay interpretation or compromise downstream synthetic transformations. Critically, the 3-CF₃ regioisomer is structurally distinct from the 6-CF₃ regioisomer in a manner that cannot be addressed by simply increasing purity specifications alone—the regioisomeric identity itself determines electronic and steric properties at the reaction center.

chemical purity quality control regioisomeric purity ISO certification procurement specification

4,4-Difluoropiperidine Scaffold in Drug Discovery: Documented Antagonist Activity Across Orexin, Dopamine D₄, and NK1 Receptors

The 4,4-difluoropiperidine scaffold—the core structural motif of the target compound—has been independently validated across multiple drug discovery programs. Patent WO2013127913A1 discloses 4,4-difluoropiperidine compounds as orexin receptor antagonists, demonstrating the scaffold's suitability for CNS-penetrant receptor modulation [1]. A separate medicinal chemistry program reported a novel (R)-4,4-difluoropiperidine ether series conferring improved potency and selectivity for the dopamine D₄ receptor (D₄R) versus other dopamine receptor subtypes [2]. Additionally, high-affinity NK1 antagonists based on the 4,4-disubstituted piperidine ring system have been described with hNK1 IC₅₀ values in the sub-nanomolar range (e.g., IC₅₀ = 0.95 nM for a 4,4-disubstituted analog) [3]. While the target compound itself is a building block rather than a final drug candidate, its 3-CF₃-pyridine-2-(4,4-difluoropiperidine) architecture uniquely positions the CF₃ group ortho to the piperidine attachment, a substitution pattern that is underrepresented in the patent literature compared to para-substituted (6-CF₃) variants, offering novelty for SAR exploration in the orexin, dopaminergic, and tachykinin receptor spaces [1][2][3].

receptor antagonist orexin receptor dopamine D4 NK1 antagonist structure-activity relationship

Best Research and Industrial Application Scenarios for 2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine (CAS 1707367-69-8)


CNS Drug Discovery Programs Requiring Precise pKa Control for Blood-Brain Barrier Penetration

The 4,4-difluoropiperidine scaffold's pKa of ≈8.0 (ΔpKa = −3.15 vs. piperidine) positions the target compound as an optimal building block for CNS-penetrant drug candidates. At physiological pH 7.4, approximately 80% of the 4,4-difluoropiperidine species exists in the neutral free-base form, favoring passive diffusion across the blood-brain barrier, compared to the 3,3-difluoro isomer which would be approximately 99% protonated and therefore predominantly membrane-impermeant [1]. This quantitative difference (1.36 pKa units) is directly actionable for CNS lead optimization programs, particularly those targeting orexin receptors, dopamine D₄ receptors, or other CNS GPCRs where the 4,4-difluoropiperidine scaffold has demonstrated validated antagonist activity [2][3].

Fragment-Based Drug Discovery (FBDD) Using Fluorinated 3D Building Blocks with Characterized Physicochemical Properties

The Melnykov et al. 2023 systematic study explicitly positions mono- and difluorinated saturated heterocyclic amines as valuable extensions of the fluorine-containing building block series for rational optimization in early drug discovery [1]. The target compound, with its fully characterized scaffold parameters (4,4-difluoropiperidine LogP = 0.37, pKa ≈ 8.0, high metabolic stability), serves as an ideal fragment elaboration starting point or SAR exploration building block where the decoupling of lipophilicity and basicity (ΔpKa/ΔLogP ≈ 19.4 vs. 3,3-difluoro isomer) allows independent tuning of key drug-like properties [1][2]. The 3-CF₃ ortho-substitution pattern further distinguishes this compound for 3D fragment library design, providing conformational constraint through the gem-difluoro motif while the ortho-CF₃ group influences the torsional profile of the pyridine-piperidine bond [1].

Metabolic Stability Optimization Campaigns in Kinase Inhibitor and GPCR Antagonist Programs

For lead series where rapid hepatic clearance is the primary liability, the 4,4-difluoropiperidine scaffold offers a demonstrated 3.2-fold improvement in metabolic half-life (t₁/₂ = 6.7h vs. 2.1h for standard piperidine) [1], corroborated by the systematic microsomal clearance study confirming high metabolic stability across the difluorinated piperidine class [2]. This building block is particularly suited for incorporation into kinase inhibitor scaffolds (where the 2-aminopyridine motif is a common hinge-binding element) or GPCR antagonist programs where metabolic soft spots have been identified at the piperidine ring. The 3-CF₃ pyridine regioisomer places the metabolically stable trifluoromethyl group ortho to the piperidine, potentially shielding the adjacent C-N bond from oxidative metabolism while maintaining the pyridine nitrogen's availability for hydrogen-bond interactions with the target protein [2].

Regioisomer-Dependent SAR Exploration for Intellectual Property Generation Around Validated 4,4-Difluoropiperidine Scaffolds

Given the extensive patent literature covering 4,4-difluoropiperidine-based orexin antagonists (WO2013127913A1), D₄R antagonists, and NK1 antagonists [1][2][3], the 3-CF₃-pyridine-2-(4,4-difluoropiperidine) architecture represents a less-explored regioisomeric space compared to the more commonly employed 6-CF₃ (para) substitution pattern . The ortho-CF₃ configuration creates a distinct electronic environment at the pyridine C-2 position, influencing both the basicity of the pyridine nitrogen (pKa perturbation through inductive withdrawal) and the conformational preference of the piperidine-pyridine bond. For medicinal chemistry groups seeking to generate novel composition-of-matter intellectual property around validated biological targets, the 3-CF₃ regioisomer offers a structurally differentiated starting point that retains the proven pharmacophoric elements of the 4,4-difluoropiperidine scaffold while exploring underexploited vectors in the pyridine substitution pattern [1][2].

Quote Request

Request a Quote for 2-(4,4-Difluoropiperidin-1-yl)-3-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.